molecular formula C13H12BrClFN B1521160 (4-Bromo-2-fluorophenyl)(phenyl)methanamine hydrochloride CAS No. 1193390-30-5

(4-Bromo-2-fluorophenyl)(phenyl)methanamine hydrochloride

Cat. No. B1521160
CAS RN: 1193390-30-5
M. Wt: 316.59 g/mol
InChI Key: YRUIWVVIGPUOFY-UHFFFAOYSA-N
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Description

“(4-Bromo-2-fluorophenyl)(phenyl)methanamine hydrochloride” is a chemical compound with the CAS Number 1193390-30-5 . It has a molecular weight of 316.6 and its IUPAC name is (4-bromo-2-fluorophenyl)(phenyl)methanamine hydrochloride . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “(4-Bromo-2-fluorophenyl)(phenyl)methanamine hydrochloride” is 1S/C13H11BrFN.ClH/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9;/h1-8,13H,16H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“(4-Bromo-2-fluorophenyl)(phenyl)methanamine hydrochloride” is a solid at room temperature . The compound is typically stored in an inert atmosphere at room temperature .

Scientific Research Applications

Metabolic Pathway Studies

One study explores the in vivo metabolism of a ring-substituted psychoactive phenethylamine, identifying various metabolites, which suggests the complexity and diversity of metabolic pathways for bromo- and fluoro- substituted compounds (Kanamori et al., 2002).

Antioxidant Properties

Another research focuses on the synthesis and antioxidant properties of compounds with bromine substituents, demonstrating their effective antioxidant power and potential for use in related applications (Çetinkaya et al., 2012).

Nonlinear Optical Characteristics

Research on 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy phenyl highlights their potential applications in optoelectronics due to their optical nonlinearity, indicating the relevance of fluoro- and bromo- substituted compounds in material science (Chandrakantha et al., 2011).

Chemical Synthesis Intermediates

Studies also include the synthesis and characterization of complex molecules for potential therapeutic applications, where bromo- and fluoro- phenyl structures serve as critical intermediates (Harrison et al., 2001).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(4-bromo-2-fluorophenyl)-phenylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrFN.ClH/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9;/h1-8,13H,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUIWVVIGPUOFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=C(C=C2)Br)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-2-fluorophenyl)(phenyl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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